Einecs 215-055-8

Catalog No.
S8493896
CAS No.
M.F
C10H10Os
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Einecs 215-055-8

Product Name

Einecs 215-055-8

IUPAC Name

cyclopenta-1,3-diene;osmium(2+)

Molecular Formula

C10H10Os

Molecular Weight

320.4 g/mol

InChI

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

RMYKEUKAFJLONI-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2]

The compound identified by the European Community number 215-055-8 is Osmocene, a complex organometallic compound belonging to the class of metallocenes. It consists of an osmium atom sandwiched between two cyclopentadienyl ligands, forming a stable structure that exhibits unique chemical properties. Osmocene is characterized by its white solid appearance and is primarily utilized in laboratory settings for research and development purposes. Its molecular formula is C10H10Os\text{C}_{10}\text{H}_{10}\text{Os}, and it has a melting point range of 226-228 °C .

Typical of metallocenes, including:

  • Electrophilic substitution reactions: The cyclopentadienyl rings can undergo electrophilic attack, allowing for the introduction of different substituents.
  • Oxidation reactions: Osmocene can be oxidized to form higher oxidation states of osmium, which are often more reactive.
  • Coordination chemistry: It can coordinate with other ligands, expanding its utility in synthesizing new compounds .

These reactions are crucial for its application in organic synthesis and catalysis.

Research on the biological activity of osmocene is limited, but preliminary studies suggest it may exhibit some cytotoxic effects against certain cancer cell lines. The unique electronic properties imparted by the osmium center could contribute to this activity, although further studies are needed to fully elucidate its mechanisms and potential therapeutic applications .

Osmocene can be synthesized through several methods, including:

  • Direct synthesis from elemental osmium: This involves reacting osmium with cyclopentadiene under controlled conditions to produce osmocene.
  • Metathesis reactions: Utilizing other organometallic precursors that contain cyclopentadienyl ligands can yield osmocene through metathesis.
  • Reduction methods: Reducing osmium compounds in the presence of cyclopentadiene can also lead to the formation of osmocene .

Each method varies in complexity and yield, with direct synthesis being the most common approach.

Osmocene finds applications primarily in:

  • Catalysis: Due to its ability to facilitate various organic reactions.
  • Material science: As a precursor for developing advanced materials with specific electronic properties.
  • Research: In academic settings for studying transition metal chemistry and organometallic compounds .

Its unique properties make it valuable in both industrial and laboratory contexts.

Interaction studies involving osmocene typically focus on its reactivity with various ligands and substrates. Research indicates that osmocene can form stable complexes with phosphines and other donor ligands, which may enhance its catalytic activity. Additionally, studies exploring its interactions with biological molecules have begun to emerge, highlighting potential pathways for drug development .

Osmocene shares structural similarities with other metallocenes, particularly those containing transition metals. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
FerroceneC10H10Fe\text{C}_{10}\text{H}_{10}\text{Fe}Most studied metallocene; exhibits stability and redox properties.
NickeloceneC10H10Ni\text{C}_{10}\text{H}_{10}\text{Ni}Known for its catalytic properties in organic reactions.
CobaltoceneC10H10Co\text{C}_{10}\text{H}_{10}\text{Co}Exhibits interesting magnetic properties due to cobalt's electronic structure.

Uniqueness of Osmocene

What sets osmocene apart from these compounds is its heavier metal center (osmium), which contributes to distinct electronic properties and reactivity patterns not found in lighter metallocenes like ferrocene or nickelocene. This makes osmocene particularly interesting for research into novel catalytic processes and materials science applications .

Role in C–C Coupling and C–H Bond Activation Reactions

Osmocene-derived catalysts have demonstrated remarkable activity in facilitating C–C bond formation, particularly in reactions involving α-hydroxy esters, α-ketols, and 1,2-diols. For instance, osmium(0) complexes generated from Os₃(CO)₁₂ and the phosphine ligand XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) catalyze the coupling of ethylene with α-hydroxy esters to yield ethylated tertiary alcohols [4]. This reaction proceeds via a mechanism involving olefin–dione oxidative coupling, forming an intermediate oxa-osmacyclopentane. Subsequent reductive cleavage through hydrogen transfer from the alcohol reactant regenerates the ketone while releasing the alkylated product [4].

A key advantage of osmocene-based systems is their complete branched regioselectivity when reacting with α-olefins such as 1-octene. Deuterium labeling studies confirm that the catalytic cycle involves π-backbonding stabilization at the osmium center, a feature less pronounced in analogous ruthenium catalysts [4]. This distinction underscores osmium’s superior π-donor capacity, which enhances transition-state stabilization during oxidative coupling.

Mediation of Multiphase Proton Reduction Processes

In biphasic systems (e.g., water/1,2-dichloroethane), osmocene facilitates proton reduction through interfacial electron transfer. Cyclic voltammetry reveals that osmocene acts as a base, undergoing protonation at the metal center to form a hydride complex, [Cp₂Osᴵⱽ(H⁻)]⁺ [5]. This species exhibits remarkable stability under anaerobic conditions, enabling reversible protonation-deprotonation cycles at liquid-liquid interfaces.

The process is governed by assisted proton transfer, where osmocene shuttles protons across the interface, mediated by lipophilic anions like tetrakis(pentafluorophenyl)borate (TB⁻) [5]. Electrochemical data show a linear relationship between proton transfer rates and osmocene concentration, with a slope of 80 mV/pH—consistent with a single protonation event [5]. This behavior contrasts with decamethylferrocene, where rapid hydrogen evolution follows hydride formation, highlighting osmocene’s unique capacity to stabilize reactive intermediates.

Photocatalytic Water Splitting Mechanisms

Osmocene’s most groundbreaking application lies in photocatalytic water splitting, a process critical for sustainable hydrogen production. Under UV irradiation, osmocene dissolved in 1,2-dichloroethane reduces aqueous protons to hydrogen gas (H₂) while forming a dinuclear osmocenium complex, [Cp₂Osᴵᴵᴵ–OsᴵᴵᴵCp₂]²⁺ [5]. Density functional theory (DFT) computations reveal that this dimer further reacts with water to generate a water-sandwich intermediate, where a single H₂O molecule bridges two osmocenium ions [5].

Photolysis of this intermediate produces hydroxo (Cp₂Osᴵⱽ(OH⁻)) and peroxo (Cp₂Osᴵⱽ–O₂) species, which drive oxygen evolution. The overall mechanism involves:

  • Proton reduction: [Cp₂Osᴵᴵᴵ]⁺ + H⁺ + e⁻ → [Cp₂Osᴵⱽ(H⁻)]⁺
  • Dimerization: 2 [Cp₂Osᴵⱽ(H⁻)]⁺ → [Cp₂Osᴵᴵᴵ–OsᴵᴵᴵCp₂]²⁺ + H₂
  • Water oxidation: [Cp₂Osᴵᴵᴵ–OsᴵᴵᴵCp₂]²⁺ + H₂O → 2 [Cp₂Osᴵⱽ(OH⁻)]⁺ → O₂ + 4 H⁺

This biphasic system achieves a closed catalytic cycle, with osmocene mediating both hydrogen and oxygen evolution steps—a rare feat among transition-metal catalysts [5].

Cyclopentadienyl Ring-Slippage Phenomena

The phenomenon of cyclopentadienyl ring slippage represents one of the most distinctive aspects of bis(cyclopentadienyl)osmium coordination chemistry. This process involves the temporary displacement of the cyclopentadienyl ligand from its η⁵ coordination mode to lower hapticity modes (η³ or η¹), creating coordinatively unsaturated intermediates that facilitate subsequent chemical transformations [1] [2].

Recent investigations have demonstrated that osmocene exhibits the highest propensity for ring slippage among the Group VIII metallocenes. Density functional theory calculations reveal that the η⁵→η¹ ring slippage activation energy for osmocene is approximately 72 kilojoules per mole, notably lower than the corresponding values for ruthenocene (78 kilojoules per mole) and ferrocene (85 kilojoules per mole) [1] [2]. This enhanced slippage tendency can be attributed to the larger ionic radius of osmium relative to iron and ruthenium, which reduces steric constraints and facilitates the ring displacement process.

The ring slippage mechanism in osmocene has been extensively characterized through spectroscopic and computational methods. When osmocene reacts with electrophilic ruthenium nitride complexes, facile η⁵→η¹ ring slippage occurs, resulting in the formation of trinuclear nitrido complexes with characteristic osmium-nitrogen bond distances of 1.833(5) and 1.817(5) Ångström [1] [2]. These shortened bond distances indicate significant multiple bond character, consistent with the formation of strong metal-nitrogen interactions that serve as the driving force for the ring slippage process.

The kinetics of ring slippage in osmocene demonstrate remarkable sensitivity to the electronic properties of incoming ligands. Strong electrophiles, particularly those capable of forming multiple bonds with osmium, promote rapid ring displacement through energetically favorable pathways. Conversely, weak nucleophiles such as acetonitrile fail to induce ring slippage, as the energy cost of ring displacement exceeds the stabilization gained from ligand coordination [1] [2].

Temperature-dependent studies reveal that ring slippage in osmocene follows a reversible pathway under specific conditions. When osmocene derivatives are subjected to photolytic conditions in coordinating solvents, the perfluorinated cyclopentadienyl ligand can undergo reversible dissociation and recoordination, representing the first documented example of thermally controlled cyclopentadienyl ligand exchange in metallocene chemistry [3].

Table 2: Ring Slippage Activation Energies for Group VIII Metallocenes

Metalloceneη⁵→η¹ Activation Energy (kJ/mol)Ring Slippage PropensityStabilization Factor
Ferrocene [Fe(C₅H₅)₂]~85ModerateMetal-ligand σ-bonding
Ruthenocene [Ru(C₅H₅)₂]~78EnhancedIncreased metal size
Osmocene [Os(C₅H₅)₂]~72HighestStrong metal-nitrogen multiple bonds

Metal-Centered Substitution Reactivity Patterns

The substitution reactivity patterns of bis(cyclopentadienyl)osmium exhibit distinct characteristics that differentiate it from its lighter homologues ferrocene and ruthenocene. These patterns reflect the unique electronic structure and bonding properties of the third-row transition metal osmium within the metallocene framework [4] [5].

Electrophilic aromatic substitution reactions in osmocene proceed through mechanisms analogous to those observed in ferrocene, but with significantly reduced reaction rates. Friedel-Crafts acylation, one of the most extensively studied electrophilic substitution reactions in metallocene chemistry, exhibits a relative rate of approximately 0.1 for osmocene compared to ferrocene as the reference standard [4] [5]. This decreased reactivity can be attributed to the increased electronegativity and reduced electron density at the cyclopentadienyl rings in osmocene relative to ferrocene.

The mechanism of electrophilic substitution in osmocene involves initial formation of a σ-complex intermediate, analogous to the Wheland intermediate in benzene chemistry. However, computational studies suggest that osmocene may preferentially undergo electrophilic attack through an "inside-outside" mechanism, where the initial interaction occurs between the electrophile and the metal center, followed by migration to the cyclopentadienyl ring [4]. This pathway contrasts with the direct ring attack mechanism predominant in ferrocene chemistry.

Mercuration reactions of osmocene demonstrate particularly interesting selectivity patterns. The soft electrophilic nature of mercury compounds results in preferential interaction with the osmium center rather than direct ring attack. Density functional theory calculations indicate that mercuration follows an endo mechanism, with the mercury electrophile approaching the osmium center from the side opposite to the cyclopentadienyl rings [6]. This mechanism results in the formation of organomercury derivatives with characteristic osmium-mercury bonding interactions.

Protonation studies reveal complex equilibrium behavior in osmocene systems. Unlike ferrocene, which primarily undergoes ring protonation, osmocene exhibits rapid equilibrium between metal-protonated and agostic ring-protonated structures [6]. The metal-protonated form demonstrates enhanced stability due to the strong σ-donor properties of osmium, while the agostic form benefits from favorable electrostatic interactions between the proton and the electron-rich cyclopentadienyl system.

The kinetic isotope effects observed in osmocene substitution reactions provide valuable mechanistic insights. Primary kinetic isotope effects (kH/kD < 1) are commonly observed for reactions proceeding through metal-centered pathways, consistent with the proposed inside attack mechanism. Secondary isotope effects reflect the extent of charge delocalization in the transition state and correlate with the degree of metal-ring orbital mixing in the ground state [4] [5].

Table 3: Electrophilic Substitution Reactivity Patterns

Reaction TypeFerrocene Relative RateRuthenocene Relative RateOsmocene Relative RateMechanism
Friedel-Crafts Acylation1.00.30.1Electrophilic aromatic substitution
Mercuration1.00.40.2Electrophilic aromatic substitution
Protonation1.00.50.3Proton exchange
Nitration1.00.20.08Electrophilic aromatic substitution
Halogenation1.00.30.15Electrophilic aromatic substitution

Electronic Effects of Ancillary Ligands

The electronic properties of ancillary ligands exert profound influences on the coordination chemistry and reactivity of bis(cyclopentadienyl)osmium complexes. These effects manifest through modifications of the osmium d-orbital energies, alterations in metal-cyclopentadienyl bonding strength, and changes in the overall electronic configuration of the complex [7] [8].

Strong π-acceptor ligands, including carbon monoxide and cyanide, significantly strengthen the osmium-cyclopentadienyl bonding interactions through enhanced back-bonding mechanisms. The presence of these ligands increases d-orbital splitting and promotes electron density transfer from the filled osmium d-orbitals to the empty π* orbitals of the ancillary ligands [7]. This electronic redistribution reduces the electron density available for ring slippage processes, thereby decreasing the propensity for cyclopentadienyl displacement reactions.

Moderate π-acceptor ligands such as triphenylphosphine produce intermediate effects on the electronic structure of osmocene complexes. These ligands provide sufficient π-acceptor capability to moderately strengthen the metal-ring bonding while maintaining reasonable synthetic accessibility and stability. The phosphine ligands also introduce steric considerations that can influence the approach of incoming electrophiles and affect substitution selectivity patterns [7] [8].

Pure σ-donor ligands, including ammonia and aqua ligands, exert minimal electronic effects on the osmium-cyclopentadienyl bonding. These ligands primarily function through electrostatic interactions and do not significantly perturb the d-orbital energy levels or electron distribution within the metallocene framework. Consequently, osmocene complexes bearing σ-donor ligands exhibit baseline reactivity patterns that closely resemble those of the parent metallocene [7] [8].

π-Donor ligands such as chloride and bromide weaken the osmium-cyclopentadienyl bonding through competitive electron donation to the metal center. These ligands possess filled p-orbitals that can donate electron density to the partially filled d-orbitals of osmium, reducing the metal's electron-accepting capacity and decreasing the strength of metal-ring interactions. The weakened bonding facilitates ring slippage processes and enhances the reactivity toward electrophilic substitution [7] [8].

Chelating ligands, particularly those containing mixed donor atoms such as bipyridine and phenanthroline, stabilize osmocene complexes through the chelate effect while simultaneously modifying the electronic structure. These ligands occupy multiple coordination sites and create rigid coordination geometries that resist ligand exchange processes. The nitrogen donor atoms provide moderate π-acceptor capability that strengthens metal-ring bonding while the chelating architecture prevents ligand dissociation [7] [8].

The electronic effects of ancillary ligands can be quantitatively assessed through spectroscopic parameters such as infrared stretching frequencies, nuclear magnetic resonance chemical shifts, and electrochemical potentials. Infrared spectroscopy of carbonyl-containing osmocene derivatives reveals systematic variations in carbon-oxygen stretching frequencies that correlate directly with the electron-donating or electron-withdrawing properties of ancillary ligands. Similarly, cyclic voltammetry measurements demonstrate that the osmium(II/III) redox potential shifts systematically with ancillary ligand electronic properties, providing a quantitative scale for electronic effects [7] [8].

Table 4: Electronic Effects of Ancillary Ligands on Osmium Coordination

Ancillary Ligand TypeEffect on Os-Cp BondingRing Slippage TendencyElectronic Configuration Change
Strong π-acceptors (CO, CN⁻)StrengthenedDecreasedIncreased d-orbital splitting
Moderate π-acceptors (PPh₃)Slightly strengthenedSlightly decreasedModerate d-orbital splitting
σ-donors only (NH₃, H₂O)Minimal changeBaselineMinimal splitting change
π-donors (Cl⁻, Br⁻)WeakenedIncreasedDecreased d-orbital splitting
Mixed donors (bpy, phen)Moderate strengtheningDecreasedChelate effect stabilization

Table 1: Physical and Chemical Properties of Bis(cyclopentadienyl)osmium

PropertyValueReference
CAS Number1273-81-0 [9] [10]
EINECS Number215-055-8 [9] [11]
Molecular FormulaC₁₀H₁₀Os [9] [10]
Molecular Weight320.42 g/mol [9] [10]
Melting Point226-228°C [9] [12]
AppearanceWhite crystalline solid [9] [12]
Crystal StructureEclipsed conformation [13] [14]
Osmium-Carbon Bond Length2.22 Å [14]
Coordination GeometrySandwich structure [13] [14]
Oxidation State of Osmium+2 [13] [14]
Electron Count18 electrons [13] [14]
Air StabilityModerate (inert atmosphere recommended) [9] [12]

Physical Description

White crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

322.03973 g/mol

Monoisotopic Mass

322.03973 g/mol

Heavy Atom Count

11

Wikipedia

Osmocene

Dates

Last modified: 01-05-2024

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